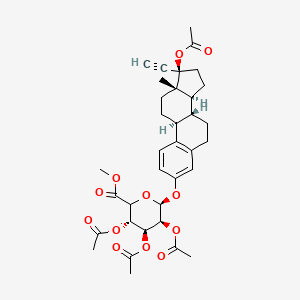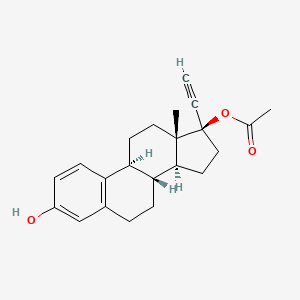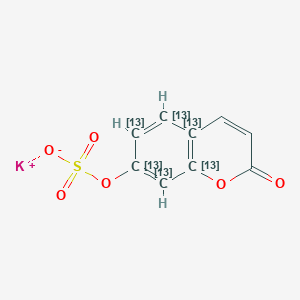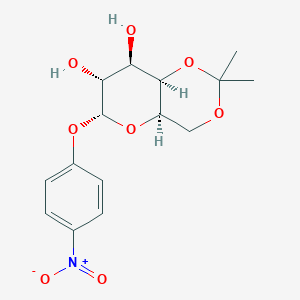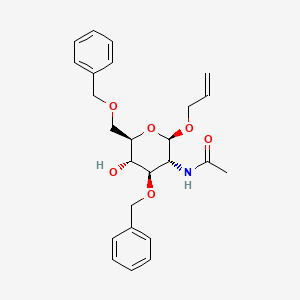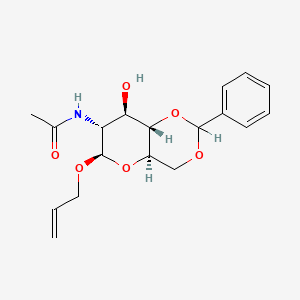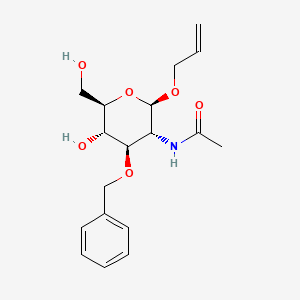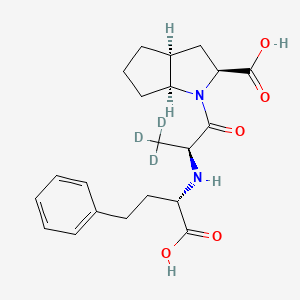
Ramiprilat-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Ramipril is synthesized through a multi-step process that involves the esterification of racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride using boric acid as a catalyst, followed by a robust resolution process to produce the active form. This process is highlighted by an efficient, cost-effective, and environmentally benign method, utilizing recyclable L-(+)-mandelic acid as a key step for the synthesis of ramipril, and consequently, its active metabolite, ramiprilat (Malakondaiah et al., 2008).
Molecular Structure Analysis
The molecular structure of ramipril and its metabolites has been extensively studied. Ramipril's active metabolite, ramiprilat, has been shown to have a conformation that contributes to its biological activity and long-lasting effectiveness. NMR studies in solutions, such as CD3OD, have been used to investigate the conformations of ramipril, suggesting that the cis and trans forms of ramiprilat play a significant role in its ACE-inhibiting function (Sakamoto et al., 1991).
Chemical Reactions and Properties
Ramipril and ramiprilat interact with various biochemical molecules, demonstrating their chemical reactivity. For instance, the binding interaction between ramipril and bovine serum albumin (BSA) has been studied, revealing insights into the drug's pharmacodynamics. Such interactions are crucial for understanding the drug's stability and bioavailability in biological systems (Shi et al., 2016).
Physical Properties Analysis
The study of ramipril's salts, such as the tris(hydroxymethyl) aminomethane salt of ramipril, provides insight into its physical properties, including crystal structure and stability under various conditions. This analysis is essential for drug formulation and quality control (Bhattacharya et al., 2012).
Chemical Properties Analysis
The chemical properties of ramipril and ramiprilat, including their stability and interaction with other molecules, are critical for their efficacy as medications. Studies on the solid-state stabilities and solution-phase behaviors under different pH values offer valuable information on how to optimize these drugs for therapeutic use, ensuring their stability and effectiveness (Bhattacharya et al., 2012).
Applications De Recherche Scientifique
Ramiprilat is known for its potent activity as an orally active converting enzyme inhibitor. It is effective in lowering blood pressure in various models of hypertension and improving states of acute cardiac failure, primarily by suppressing angiotensin II formation. This suppression involves actions on both vasoconstrictor and volume factors, as ramipril causes vasodilation and mild natriuresis while preserving potassium (Becker & Schölkens, 1987).
Ramipril, as a prodrug, undergoes de-esterification in the liver to form ramiprilat, which rapidly distributes to tissues. Ramiprilat binds to ACE with high affinity and is mainly excreted in the urine as ramiprilat and its glucuronate conjugate. It has been found effective and well-tolerated in the treatment of hypertension and congestive heart failure (Meisel, Shamiss, & Rosenthal, 1994).
In a study involving patients with peripheral arterial disease, ramipril was shown to reduce large-artery stiffness. Ramiprilat, in cell culture, influenced the extracellular matrix of human aortic smooth muscle cells by decreasing collagen deposition and increasing elastin and fibrillin-1 deposition. This suggests a role in promoting an elastogenic matrix profile which may contribute to the observed clinical reduction in large-artery stiffness (Ahimastos et al., 2005).
Ramiprilat's interaction with ACE in endothelial cells has been studied, showing that it inhibits cellular ACE and binds to plasma membrane ACE in pig vascular endothelial cells. This suggests that ramiprilat may have a specific inhibitory activity on membrane-bound ACE rather than ACE secreted by endothelial cells (Baudin & Drouet, 1989).
Another study found that the reduction of myocardial infarct size by ramiprilat is independent of angiotensin II synthesis inhibition, suggesting additional mechanisms of action (Hartman, Hullinger, Wall, & Shebuski, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-DVJVQZDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

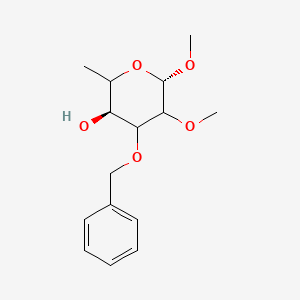

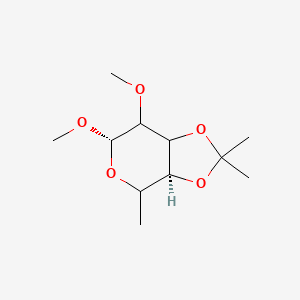

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
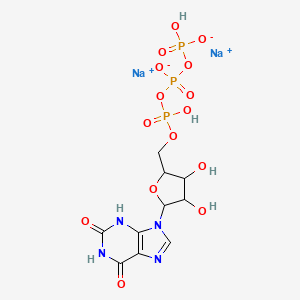
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
